
N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Description
N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 358.38 g/mol
- IUPAC Name : this compound
- SMILES : CC(=O)N1CC(C1)C(=O)N2C(=NOC2=O)C=CC=C(C=C)C(F)=C
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing the oxadiazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and signaling pathways critical for cancer cell survival. The oxadiazole ring is known to interact with biological targets such as kinases and transcription factors, leading to altered gene expression and cellular responses.
Inhibitory Effects on Specific Targets
The compound has shown inhibitory effects on several key targets:
- Kinases : Inhibition of specific kinases involved in tumor growth.
- Topoisomerases : Interference with DNA replication processes.
- Apoptosis Regulators : Modulation of Bcl-2 family proteins leading to increased apoptosis in cancer cells.
Study 1: Antitumor Activity in Breast Cancer Models
A study conducted by researchers investigated the effects of a related compound on breast cancer cell lines. The results showed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent activity at low concentrations. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-22-18(27)13-4-2-3-12(9-13)17-24-19(29-25-17)14-10-26(11-14)20(28)23-16-7-5-15(21)6-8-16/h2-9,14H,10-11H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJIUPHNPVAQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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